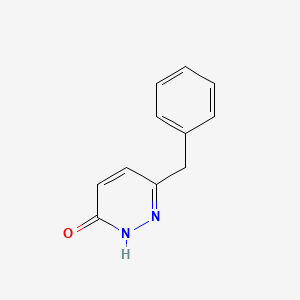

3-Bromo-2,6-difluorobenzamide

Descripción general

Descripción

3-Bromo-2,6-difluorobenzamide is a compound that is structurally related to various benzamide derivatives which have been the subject of research due to their interesting chemical properties and potential applications. Although the specific compound 3-Bromo-2,6-difluorobenzamide is not directly mentioned in the provided papers, insights can be drawn from the studies on similar bromo-difluorobenzamide compounds and their derivatives.

Synthesis Analysis

The synthesis of related compounds often involves reactions with bromobenzamide derivatives. For example, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, resulting in a high yield of 92% . This suggests that a similar approach could potentially be used for synthesizing 3-Bromo-2,6-difluorobenzamide by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined using single-crystal X-ray diffraction analysis, which revealed a monoclinic system with specific cell parameters . Theoretical calculations were also performed to understand the electronic structure of the compound. These methods could be applied to 3-Bromo-2,6-difluorobenzamide to gain insights into its molecular structure and electronic properties.

Chemical Reactions Analysis

Bromobenzamide derivatives participate in various chemical reactions. For instance, o-bromobenzamide derivatives have been used in copper-catalyzed tandem reactions with potassium thiocyanate in water to form benzisothiazol-3(2H)-one derivatives . Additionally, an iodine-catalyzed domino reaction involving double elimination of hydrogen bromide was used to synthesize dibenzo[b,h][1,6]naphthyridine-11-carboxamide derivatives from 2-aminobenzamides and mucobromic acid . These reactions highlight the reactivity of bromobenzamide compounds and provide a basis for understanding the chemical behavior of 3-Bromo-2,6-difluorobenzamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-difluorobenzamide derivatives can be influenced by their molecular structure. For example, the crystal structure analysis provides information on the solid-state properties, such as crystal system and space group . The inhibitory activity of 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides on photosynthetic electron transport was found to depend on the compound's lipophilicity and the electronic properties of substituents . These findings suggest that the physical and chemical properties of 3-Bromo-2,6-difluorobenzamide could be similarly influenced by its substituents and molecular arrangement.

Aplicaciones Científicas De Investigación

Environmental and Health Impacts of Brominated Compounds

Polybrominated Dibenzodioxins and Dibenzofurans : Studies have shown that brominated compounds, similar to chlorinated homologs, possess environmental persistence and potential toxicity. This raises concerns regarding their use and the necessity for ongoing monitoring and risk assessment of these chemicals (L. Birnbaum, D. Staskal, J. Diliberto, 2003; J. Mennear, C. C. Lee, 1994).

Novel Brominated Flame Retardants : The application of novel brominated flame retardants (NBFRs) in various products has been extensively reviewed, highlighting the significant knowledge gaps regarding their occurrence, toxicity, and environmental fate. There is a call for more research to understand their impact fully (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).

Application in Scientific Research

- Synthon Modularity in Cocrystals : Research on the modularity of synthons in cocrystals involving bromobenzamide derivatives underscores the significance of halogen interactions in crystal engineering. This study could provide a foundational understanding for substances like 3-Bromo-2,6-difluorobenzamide in materials science and pharmaceuticals (Srinu Tothadi, Sumy Joseph, G. Desiraju, 2013).

Environmental Release and Toxicology

- Brominated Dioxins and Environmental Health : The review articles discuss the formation, occurrence, and potential health risks of brominated dioxins and furans, highlighting the environmental hazards posed by the use of brominated flame retardants. These studies emphasize the need for stringent controls and further research into the effects of these compounds on human health and the environment (J. Piskorska-Pliszczynska, S. Maszewski, 2014).

Safety and Hazards

The safety information for 3-Bromo-2,6-difluorobenzamide indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary statements include P261, P305, P351, and P338 , advising to avoid breathing dust, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mecanismo De Acción

Mode of Action

It is known that brominated and fluorinated benzamides can interact with various biological targets through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is known that halogenated benzamides can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (23602 g/mol) suggests that it may have good bioavailability .

Result of Action

It has been suggested that benzamide derivatives could have potential antibacterial and antifungal activities .

Action Environment

The action, efficacy, and stability of 3-Bromo-2,6-difluorobenzamide can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemical entities. For instance, the compound is typically stored at 2-8°C to maintain its stability .

Propiedades

IUPAC Name |

3-bromo-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFJNNAFSDYDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-](/img/structure/B3034219.png)

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)

![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)

![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)